
Raltegravir-d3 (potassium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Raltegravir-d3 (potassium): is a deuterated form of the antiretroviral drug raltegravir, which is used to treat human immunodeficiency virus (HIV) infection. This compound is a potassium salt and is labeled with deuterium, a stable isotope of hydrogen. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Raltegravir-d3 (potassium) is synthesized through a series of chemical reactions involving the incorporation of deuterium into the raltegravir molecule. The preparation of raltegravir potassium form 3 involves reacting raltegravir with aqueous potassium hydroxide in an acetonitrile solvent. The resulting solution is then frozen at -78°C and freeze-dried to obtain amorphous raltegravir potassium. A portion of this amorphous form is crystallized from hot ethanol to yield raltegravir potassium form 3 .
Industrial Production Methods: The industrial production of raltegravir-d3 (potassium) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to ensure the quality and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions: Raltegravir-d3 (potassium) undergoes various chemical reactions, including oxidation, reduction, and substitution. The major mechanism of clearance in humans is glucuronidation, mediated by the enzyme UGT1A1 .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, glucuronidation results in the formation of glucuronide conjugates, which are more water-soluble and can be excreted from the body .
Aplicaciones Científicas De Investigación
Chemistry: Raltegravir-d3 (potassium) is used as a reference standard in analytical chemistry to study the drug’s stability, degradation products, and interactions with other compounds .
Biology: In biological research, this compound is used to investigate the metabolic pathways and pharmacokinetics of raltegravir. The deuterium labeling allows for precise tracking of the drug’s distribution and metabolism in biological systems .
Medicine: Raltegravir-d3 (potassium) is extensively used in clinical research to evaluate the efficacy and safety of raltegravir in treating HIV infection. It helps in understanding the drug’s behavior in the human body and its interactions with other medications .
Industry: In the pharmaceutical industry, raltegravir-d3 (potassium) is used in the development and quality control of antiretroviral drugs. It ensures the consistency and reliability of the final product .
Mecanismo De Acción
Raltegravir-d3 (potassium) functions as an HIV-1 integrase inhibitor. It blocks the activity of the HIV-1 integrase enzyme, which is responsible for integrating the viral DNA into the host cell’s genome. By inhibiting this enzyme, raltegravir prevents the integration of HIV-1 DNA, thereby inhibiting the infection of host cells . The primary metabolic pathway for raltegravir is glucuronidation, which facilitates its excretion from the body .
Comparación Con Compuestos Similares
Elvitegravir: Another HIV-1 integrase inhibitor with a similar mechanism of action.
Dolutegravir: A more recent integrase inhibitor with improved efficacy and resistance profile.
Bictegravir: Known for its high barrier to resistance and once-daily dosing.
Uniqueness: Raltegravir-d3 (potassium) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms replace hydrogen atoms, resulting in a compound that is chemically similar to raltegravir but with different metabolic properties. This allows for more precise tracking and analysis in scientific research .
Propiedades
Fórmula molecular |
C20H21FKN6O5 |
|---|---|
Peso molecular |
486.5 g/mol |
InChI |
InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/i4D3; |
Clave InChI |
NLDVPINGTPMESH-NXIGQQGZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)C2=NN=C(O2)C)C(=O)NCC3=CC=C(C=C3)F)O.[K] |
SMILES canónico |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F.[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


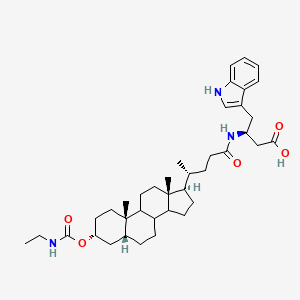


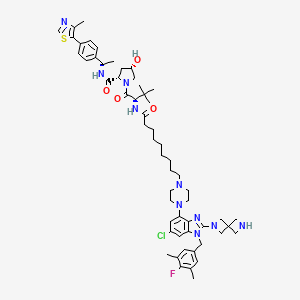
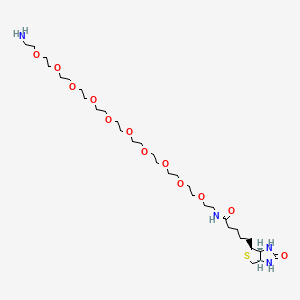
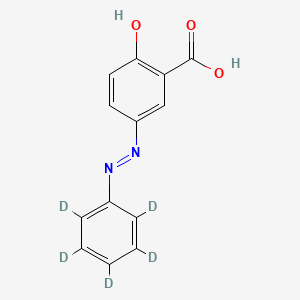
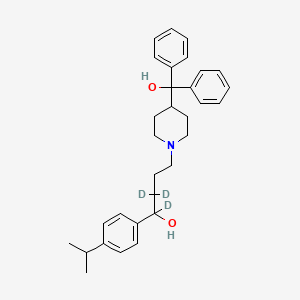

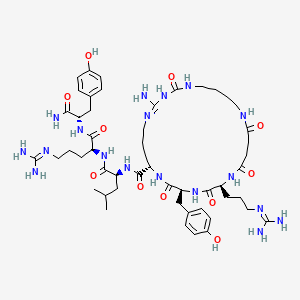
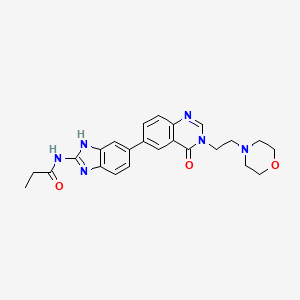
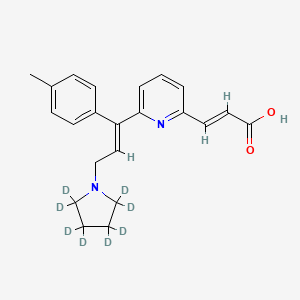
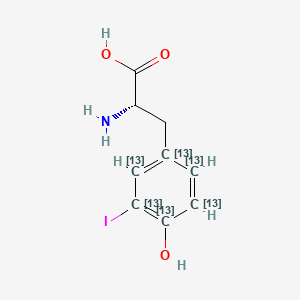

![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)
